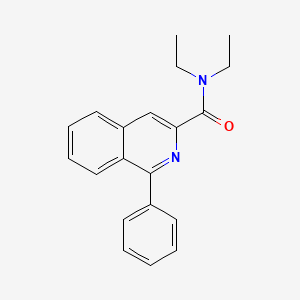![molecular formula C10H13N5O2 B15214433 Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]- CAS No. 192867-35-9](/img/structure/B15214433.png)
Ethanol, 2-[[6-(2-propenyloxy)-1H-purin-2-yl]amino]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol is an organic compound that features a purine base with an allyloxy group and an ethanolamine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol typically involves the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of reactions starting from simple precursors like formamide and glycine.
Introduction of the Allyloxy Group: The allyloxy group can be introduced via an allylation reaction using allyl bromide in the presence of a base such as potassium carbonate.
Attachment of the Ethanolamine Moiety: The final step involves the reaction of the intermediate with ethanolamine under basic conditions to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol can undergo various types of chemical reactions, including:
Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The purine base can be reduced under specific conditions to yield dihydropurines.
Substitution: The allyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like thiols or amines can be used in substitution reactions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Dihydropurines.
Substitution: Various substituted purines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in cellular signaling pathways.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may interact with enzymes or receptors involved in cellular signaling.
Pathways: It could modulate pathways related to cell growth, differentiation, or apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Ethanolamine: A simpler compound with similar functional groups.
Diethanolamine: Contains two ethanolamine moieties.
Triethanolamine: Contains three ethanolamine moieties.
Uniqueness
2-((6-(Allyloxy)-1H-purin-2-yl)amino)ethanol is unique due to the presence of the purine base and the allyloxy group, which confer specific chemical properties and potential biological activities not found in simpler ethanolamine derivatives .
Propiedades
Número CAS |
192867-35-9 |
|---|---|
Fórmula molecular |
C10H13N5O2 |
Peso molecular |
235.24 g/mol |
Nombre IUPAC |
2-[(6-prop-2-enoxy-7H-purin-2-yl)amino]ethanol |
InChI |
InChI=1S/C10H13N5O2/c1-2-5-17-9-7-8(13-6-12-7)14-10(15-9)11-3-4-16/h2,6,16H,1,3-5H2,(H2,11,12,13,14,15) |
Clave InChI |
BZPOIPSDOITUOF-UHFFFAOYSA-N |
SMILES canónico |
C=CCOC1=NC(=NC2=C1NC=N2)NCCO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


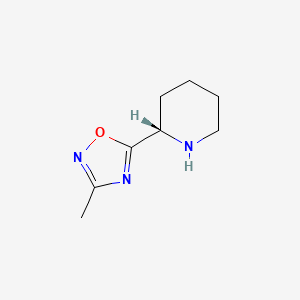


![1-[1-(4-Methoxybenzene-1-sulfonyl)-2-methyl-1H-indol-3-yl]ethan-1-one](/img/structure/B15214376.png)
![8-[5-(Dimethoxymethyl)-4,5-dihydro-1,2-oxazol-3-yl]octan-1-ol](/img/structure/B15214379.png)
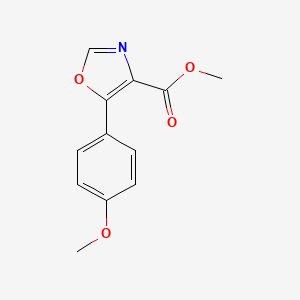

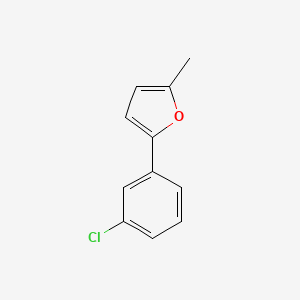
![9-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(2-hydroxy-1-phenylethyl)amino]-1H-purin-6-one](/img/structure/B15214398.png)
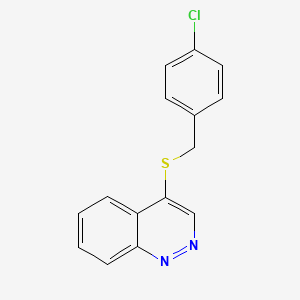
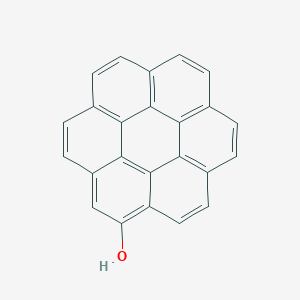
![7-Chloro-3,4-dihydro-2H-pyrimido[1,2-b]pyridazin-2-one](/img/structure/B15214414.png)
![N-(7-Bromo-1-oxo-1,4-dihydropyrrolo[1,2-f]pteridin-3-yl)acetamide](/img/structure/B15214421.png)
